molecular formula C12H14N2O6 B6351851 [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate CAS No. 2368828-63-9

[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate

Cat. No.: B6351851
CAS No.: 2368828-63-9
M. Wt: 282.25 g/mol
InChI Key: LVWCPZQCWMOSJQ-UHFFFAOYSA-N
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Description

[(3-Phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate (CAS: 2368828-63-9) is an organic salt comprising a phenyl-substituted isoxazole moiety linked to a methylamine group, crystallized with ethanedioate (oxalate) and water. Its molecular formula is C₁₀H₁₀N₂O·C₂H₂O₄·H₂O, with a molecular weight of 282 g/mol and a logP value of 1.17, indicating moderate lipophilicity . The compound is a solid at room temperature, has 95% purity, and is stereochemically achiral. Its structure combines aromatic (phenyl-isoxazole) and ionic (ethanedioate hydrate) features, making it relevant in pharmaceutical and materials science research .

Properties

IUPAC Name

oxalic acid;(3-phenyl-1,2-oxazol-5-yl)methanamine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.C2H2O4.H2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8;3-1(4)2(5)6;/h1-6H,7,11H2;(H,3,4)(H,5,6);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWCPZQCWMOSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CN.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Generation of Nitrile Oxide Precursor

Phenylacetaldehyde derivatives are treated with hydroxylamine hydrochloride under basic conditions to form the corresponding aldoxime. Subsequent chlorination using N-chlorosuccinimide (NCS) in dichloromethane yields the nitrile oxide intermediate. This step is critical for ensuring regioselectivity in the cycloaddition reaction.

Cycloaddition with Methyl Acetylene Carboxylate

The nitrile oxide reacts with methyl propiolate in a [3+2] cycloaddition to form the 3-phenyl-5-methoxycarbonylisoxazole intermediate. The reaction proceeds under mild conditions (room temperature, 24 hours) with high regioselectivity due to electron-withdrawing effects of the ester group.

Table 1: Optimization of Cycloaddition Conditions

ParameterOptimal ValueYield (%)Reference
SolventDichloromethane85
Temperature (°C)2585
CatalystNone85

Functionalization of the Isoxazole Ring

The 5-methoxycarbonyl group on the isoxazole is converted to a methylamine moiety through a two-step process: hydrolysis followed by reductive amination.

Hydrolysis of Ester to Carboxylic Acid

The methyl ester is hydrolyzed using aqueous sodium hydroxide (2 M) in tetrahydrofuran (THF) at reflux (70°C, 6 hours), yielding 3-phenyl-5-carboxyisoxazole. Acidification with HCl precipitates the carboxylic acid, which is isolated via filtration.

Reductive Amination to Methylamine

The carboxylic acid is converted to the corresponding amine using Curtius rearrangement or via an intermediate acyl chloride. Reaction with thionyl chloride generates the acyl chloride, which is treated with ammonium hydroxide to form the primary amide. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in dry ether affords [(3-phenyl-5-isoxazolyl)methyl]amine.

Key Mechanistic Insight : The use of LiAlH₄ ensures complete reduction of the amide to the amine without over-reduction of the isoxazole ring.

Salt Formation with Ethanedioic Acid

The free base [(3-phenyl-5-isoxazolyl)methyl]amine is converted to its ethanedioate salt through acid-base reaction.

Stoichiometric Neutralization

A molar equivalent of ethanedioic acid (oxalic acid) is dissolved in ethanol and added dropwise to a solution of the amine in the same solvent. The mixture is stirred at 0–5°C for 2 hours, inducing crystallization of the salt. The product is filtered and washed with cold ethanol to remove excess acid.

Hydrate Formation

The ethanedioate salt is recrystallized from a water-ethanol (1:3) mixture to yield the hydrate form. X-ray diffraction analysis confirms the incorporation of water molecules in the crystal lattice, with hydrogen bonding between the oxalate anion and water.

Table 2: Crystallization Conditions for Hydrate Formation

Solvent Ratio (H₂O:EtOH)Temperature (°C)Yield (%)Purity (%)
1:347899.5

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Characterization includes:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, isoxazole-H), 7.45–7.32 (m, 5H, phenyl-H), 3.55 (s, 2H, CH₂NH₂), 2.45 (s, 3H, NH₂).

  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O oxalate), 1595 cm⁻¹ (C=N isoxazole).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at 4.2 minutes, confirming >99% purity.

Challenges and Optimization

  • Regioselectivity in Cycloaddition : Electron-deficient dipolarophiles favor 5-substituted isoxazoles, but competing side products require careful solvent selection.

  • Reduction Side Reactions : Over-reduction of the isoxazole ring is mitigated by using LiAlH₄ at 0°C.

  • Hydrate Stability : The salt is hygroscopic; storage under anhydrous conditions is critical to prevent deliquescence .

Chemical Reactions Analysis

Types of Reactions

[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling processes .

Comparison with Similar Compounds

Amine-Ethanedioate Salts

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Structural Features Applications/Properties
[(3-Phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate C₁₀H₁₀N₂O·C₂H₂O₄·H₂O 282 1.17 Phenyl-isoxazole, primary amine, oxalate Potential bioactive agent, crystallography
2-Methyl-4-oxopentan-2-aminium hydrogen ethanedioate hydrate C₆H₁₄NO·C₂HO₄·H₂O 223.2 (calc.) N/A Branched aliphatic amine, oxalate Ionic hydrogen-bonded frameworks
Thiocyclam-hydrogen oxalate C₅H₁₁NS₃·C₂H₂O₄ 303.4 (calc.) N/A Trithiane ring, dimethylamine, oxalate Insecticide (foreign use)
Potassium ethanedioate hydrate C₂H₂K₂O₅ 184.23 N/A Inorganic salt, oxalate, hydrate Laboratory reagent, crystallography

Key Observations :

  • Aromatic vs. Aliphatic Amines : The phenyl-isoxazole group in the target compound introduces aromatic π-π interactions, which are absent in aliphatic analogs like 2-methyl-4-oxopentan-2-aminium salt. This could enhance binding to biological targets or organic matrices .
  • Ionic Character: Unlike potassium ethanedioate (inorganic salt), the target compound's organic cation may offer better solubility in polar organic solvents, useful in drug formulation .
  • Functional Groups : Thiocyclam-hydrogen oxalate contains sulfur atoms, which may confer pesticidal activity but reduce stability compared to the oxygen-rich isoxazole derivative .

Isoxazole and Heterocyclic Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Features Applications/Properties
[(3-Phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate C₁₀H₁₀N₂O·C₂H₂O₄·H₂O 282 1.17 Phenyl-isoxazole, oxalate Bioactive potential, crystallography
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine ethanedioate hydrate C₈H₁₄N₃O·C₂H₂O₄·H₂O 283.3 (calc.) N/A Pyrazole ring, dimethyl substitution Research chemical (98% purity)
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid C₉H₉N₃O₃ 207.2 (calc.) N/A Isoxazole-pyrazole fusion, carboxylic acid Enzyme inhibition studies

Key Observations :

  • Acidity : The carboxylic acid group in 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid introduces pH-dependent solubility, unlike the neutral amine-oxalate salt .
  • Substituent Effects : Methyl groups in the pyrazole derivative may enhance metabolic stability but reduce binding affinity compared to the phenyl group in the target compound .

Ethanedioate Esters and Amine-Modified Adsorbents

Compound Name Molecular Formula Key Features Applications/Properties
[(3-Phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate C₁₀H₁₀N₂O·C₂H₂O₄·H₂O Ionic salt, primary amine Pharmaceutical synthesis
Methyl diethanol amine (MDEA)-impregnated mesoporous carbon C₇H₁₇NO₂ + carbon Tertiary amine, porous carbon support CO₂ adsorption (2.63 mmol/g capacity)
Dimethyl ethanedioate C₄H₆O₄ Neutral ester, low polarity Solvent, organic synthesis

Key Observations :

  • Amine Reactivity : MDEA (tertiary amine) exhibits higher CO₂ adsorption due to carbamate formation, whereas the primary amine in the target compound may favor Schiff base or imine chemistry .
  • Ionic vs. Ester Forms: The ionic nature of the target compound enhances water solubility compared to dimethyl ethanedioate, which is nonpolar and volatile .

Biological Activity

The compound [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate is a synthetic organic molecule that has garnered interest in the fields of chemistry and biology due to its potential therapeutic applications. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate typically involves the reaction of 3-phenyl-5-isoxazolecarboxaldehyde with methylamine , followed by treatment with ethanedioic acid (oxalic acid) to form the ethanedioate salt. The final product is then hydrated to yield the desired compound. This process can be optimized for yield and purity through controlled conditions in both laboratory and industrial settings.

The biological activity of [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects by:

  • Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
  • Interacting with Receptors: Modulating receptor activity influences cellular signaling processes.
  • Altering Gene Expression: It affects the expression of genes related to its biological activity.

Pharmacological Properties

Research indicates that [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate exhibits potential anti-inflammatory and antimicrobial activities. These properties make it a candidate for further investigation in therapeutic applications, particularly in treating infections and inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity:
    A study demonstrated that derivatives similar to [(3-phenyl-5-isoxazolyl)methyl]amine exhibited significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involved membrane permeabilization, enhancing the efficacy of conventional antibiotics when used in combination .
  • Anti-inflammatory Effects:
    Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate may also possess anti-inflammatory properties. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated models.
  • Enzyme Interaction Studies:
    Further investigations into enzyme interactions revealed that this compound could modulate the activity of certain enzymes involved in metabolic pathways, indicating its potential role in metabolic regulation.

Comparative Analysis

To better understand the uniqueness of [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate, it is essential to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
[(3-phenyl-5-isoxazolyl)methyl]amine hydrochlorideModerate antimicrobialHydrochloride form affects solubility
[(3-phenyl-5-isoxazolyl)methyl]amine sulfateAnti-inflammatory propertiesSulfate form enhances stability
[(3-phenyl-5-isoxazolyl)methyl]amine nitrateLimited bioactivityNitrate form less soluble

Q & A

Q. What strategies mitigate hydrate dissociation during lyophilization or long-term storage?

  • Methodological Answer : Optimize freeze-drying parameters (collapse temperature via DSC, –40°C primary drying). Add cryoprotectants (trehalose, 2% w/v) to preserve hydrate structure. Monitor dissociation via PXRD (characteristic hydrate peaks at 2θ = 12°, 18°) and gravimetric moisture analysis .

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